6-メトキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2-アミン

説明

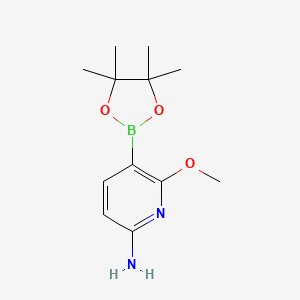

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a useful research compound. Its molecular formula is C12H19BN2O3 and its molecular weight is 250.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成中間体

この化合物は、ボレート基とスルホンアミド基を有するため、有機合成において重要な中間体として役立ちます。 これは、様々な複雑な分子の合成において基本的な役割を果たす求核反応とアミド化反応を通じて合成できます .

結晶学的および立体配座解析

この化合物の構造は、NMR、IR、MS、および単結晶X線回折を含む様々な方法によって特徴付けられています。 これらの技術は、分子の幾何学的形状と立体配座を理解する上で不可欠であり、反応性と他の分子との相互作用を予測するために重要です .

密度汎関数理論(DFT)研究

DFTは、この化合物の分子静電ポテンシャルとフロンティア分子軌道を研究するために使用されます。 この理論的アプローチは、特定の特性を持つ分子を設計する上で価値のある、特定の物理的および化学的特性を明らかにするのに役立ちます .

薬物応用研究

薬学分野では、この化合物は酵素阻害剤または特定のリガンド薬として利用されています。 これは、腫瘍、微生物感染症の治療、および抗がん剤の成分としての潜在的な用途を有しています .

蛍光プローブ

この化合物のボロン酸エステル結合により、蛍光プローブとしての使用に適しています。 これは、過酸化水素、糖、銅およびフッ化物イオン、およびカテコールアミンなどの様々な物質を識別することができ、これは生物学的および化学的センシングアプリケーションにおいて重要です .

刺激応答性薬物担体

その優れた生体適合性とpH、グルコース、およびATPなどの微小環境変化への応答性により、この化合物は刺激応答性薬物担体の構築に使用されています。 これらの担体は、抗癌剤、インスリン、および遺伝子を運ぶことができ、薬物を制御された方法で放出するように設計されています .

作用機序

Target of Action

Boronic acids and their derivatives, such as this compound, are often used in the synthesis of pharmaceuticals and fine chemicals .

Mode of Action

Compounds containing a boronic acid or boronate ester moiety are known to interact with biological targets through the boron atom . The boron atom can form reversible covalent bonds with biological molecules, which can lead to changes in the biological system .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical reactions, including c-c bond formation, oxidation, and reduction reactions .

Pharmacokinetics

The compound’s density is 09642 g/mL at 25 °C , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The boron atom in the compound can form reversible covalent bonds with biological molecules, potentially leading to changes in the biological system .

生化学分析

Biochemical Properties

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as boron-containing enzymes, which facilitate the formation of boron-carbon bonds. These interactions are essential for the compound’s role in organic synthesis and medicinal chemistry .

Cellular Effects

In cellular environments, 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific proteins and enzymes, leading to changes in cellular functions .

Molecular Mechanism

The molecular mechanism of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity .

Metabolic Pathways

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall activity .

Transport and Distribution

The transport and distribution of 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its bioavailability and efficacy .

Subcellular Localization

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its effects .

生物活性

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

- IUPAC Name : 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

- CAS Number : 1375708-04-5

- Molecular Formula : C12H19BN2O3

- Molecular Weight : 250.1 g/mol

Synthesis

The compound can be synthesized from 5-bromo-6-methoxypyridin-2-amine and bis(pinacolato)diboron using palladium-catalyzed reactions. The reaction conditions typically involve the use of potassium acetate in a solvent such as 1,4-dioxane at elevated temperatures .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Case Study : A related compound showed IC50 values in the low micromolar range against breast cancer cells, indicating strong potential for further development as an anticancer agent .

Enzyme Inhibition

The compound has been explored for its inhibitory effects on various enzymes:

- GSK-3β Inhibition : It has been reported that modifications on similar pyridine scaffolds can lead to potent GSK-3β inhibitors with IC50 values as low as 8 nM. This suggests that the dioxaborolane moiety may enhance binding affinity and selectivity towards this target .

Antioxidant Properties

Research indicates that certain derivatives exhibit antioxidant activities:

- In vitro assays : Compounds with similar structures have shown significant antioxidant activity through ORAC assays and have been effective in reducing oxidative stress in cellular models .

Structure Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group on the pyridine ring has been associated with improved solubility and metabolic stability:

- Table 1: Structure Activity Relationship Overview

| Compound | Modifications | IC50 (µM) | Comments |

|---|---|---|---|

| Compound A | Methoxy at 6-position | 0.048 | Retained activity |

| Compound B | Trifluoromethyl at 6-position | 0.010 | Enhanced activity |

| Compound C | Nitrile substitution | 0.660 | Decreased activity |

Toxicological Profile

The toxicological properties of the compound are not fully characterized; however, preliminary data suggest it may exhibit low toxicity under controlled conditions. Safety assessments have indicated no significant acute effects upon exposure in laboratory settings .

特性

IUPAC Name |

6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(14)15-10(8)16-5/h6-7H,1-5H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBQXWIHXUQFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。